molecular formula C30H29NO5 B2920740 (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone CAS No. 486451-37-0

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone

Cat. No. B2920740
CAS RN: 486451-37-0
M. Wt: 483.564
InChI Key: OLSSABDYKFPBOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a useful research compound. Its molecular formula is C30H29NO5 and its molecular weight is 483.564. The purity is usually 95%.
BenchChem offers high-quality (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Structural Characterization

Transformation and Synthesis Approaches

Research has explored various synthesis routes for compounds with structural similarities, focusing on transformations that yield complex molecules with potential biological activity. For instance, studies on the transformation of specific tetralone derivatives into naphthalene analogs highlight methodologies that might be applicable to or provide insights for synthesizing compounds like the one (Banerjee et al., 2010). Additionally, the synthesis and cytotoxic activity of acronycine analogues, involving condensation and cyclization reactions, underscore the potential biological relevance of structurally complex naphthalene derivatives (Bongui et al., 2005).

Novel Alkylation in Isoquinoline Derivatives

Research into novel alkylation methods for isoquinoline derivatives, resulting in compounds with potential pharmacological properties, demonstrates the chemical versatility and potential applications of compounds structurally related to the one in focus (Kametani et al., 1977).

Characterization of Benzylisoquinoline Alkaloids

A study on the isolation and structural elucidation of new benzylisoquinoline alkaloids from natural sources, using spectroscopic methods, provides a framework for understanding the structural complexity and potential biological significance of similar compounds (Pudjiastuti et al., 2010).

Potential Applications

Chemical Reactivity and Applications

Investigations into the reactivity of methoxy- and methyl-substituted benzenes and naphthalenes with oxidizing agents highlight the chemical behavior and potential applications of these compounds in synthetic chemistry and possibly in the development of new materials or pharmaceuticals (Orita et al., 1989).

Theoretical Studies on Molecular Properties

Research involving Density Functional Theory (DFT) calculations to explore the electronic structure and nonlinear optical (NLO) properties of novel compounds suggests the potential for these molecules to be used in materials science, particularly in the development of NLO materials (Halim & Ibrahim, 2017).

properties

IUPAC Name

[6,7-dimethoxy-1-[(2-methoxyphenoxy)methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29NO5/c1-33-26-10-6-7-11-27(26)36-19-25-24-18-29(35-3)28(34-2)17-22(24)14-15-31(25)30(32)23-13-12-20-8-4-5-9-21(20)16-23/h4-13,16-18,25H,14-15,19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLSSABDYKFPBOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5C=C4)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(6,7-dimethoxy-1-((2-methoxyphenoxy)methyl)-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.